2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile has been reported in the literature . For instance, a novel synthesis of imatinib and its intermediates involved the reaction of 1-methylpiperazine with 2-(methylsulfonyl)-4-(3-pyridyl)pyrimidine via nucleophilic substitution .Molecular Structure Analysis
The molecular structure of 2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile is defined by its molecular formula, C13H18N4. The InChI code for this compound is 1S/C12H15N3/c1-14-6-8-15(9-7-14)12-5-3-2-4-11(12)10-13/h2-5H,6-9H2,1H3 .Scientific Research Applications
Electro-Optic Applications
Compounds containing a methylpiperazine fragment have been used in the synthesis of organic non-linear optical (NLO) crystals. These crystals are of great interest in the field of electro-optics due to their wide range of applications, including photonics, electro-optic modulation, frequency mixing, optical switching, optical data storage, and energy storage devices .
Antiproliferative Activity
Methylpiperazine derivatives have shown promising antiproliferative activity against various human cancer cell lines. This suggests potential applications in the development of new anticancer drugs .
Antiviral Activity
While not directly related to “2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile”, compounds containing a methylpiperazine fragment have been tested for their antiviral activity against Influenza and Coxsackie viruses .
Synthesis of New Amides
Methylpiperazine fragments have been used in the synthesis of new carboxylic acid amides. These amides could have potential applications in various fields of chemistry and materials science .
Microhardness Measurements
Compounds containing a methylpiperazine fragment have been used in microhardness measurements, which are important in materials science for determining the mechanical properties of materials .
Opto-Electronic Applications
The photoluminescence spectrum of certain methylpiperazine derivatives shows blue light emission, suggesting potential applications in opto-electronic devices .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile is the Hepatitis C Virus (HCV) . It has been identified as a potent inhibitor of HCV .
Biochemical Pathways
The compound affects the biochemical pathways involved in viral replication. By inhibiting HCV, it disrupts the virus’s life cycle and prevents it from spreading to new cells .
Pharmacokinetics
It is known that the compound has a molecular weight of 21933 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is a significant reduction in HCV replication. This can lead to a decrease in viral load and potentially contribute to the elimination of the virus from the body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . These precautions can help ensure the compound’s stability and effectiveness.
properties
IUPAC Name |
2-[(2-methylpiperazin-1-yl)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-11-9-15-6-7-16(11)10-13-5-3-2-4-12(13)8-14/h2-5,11,15H,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJSLYHXVRKBKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile |
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